molecular formula C18H15F2NO2 B2662353 N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-difluorobenzamide CAS No. 2034293-77-9

N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-difluorobenzamide

Cat. No. B2662353
CAS RN: 2034293-77-9
M. Wt: 315.32
InChI Key: JURSWDJLQXRYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-difluorobenzamide” is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Benzofuran compounds, like the one , are widely recognized for their extensive biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .


Synthesis Analysis

Benzofuran compounds have been synthesized using innovative methods such as unique free radical cyclization cascades and proton quantum tunneling . These methods offer efficient synthesis routes for complex benzofuran compounds . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .


Molecular Structure Analysis

The molecular structure of “N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-difluorobenzamide” is intricate and offers intriguing possibilities for studying drug interactions and developing novel therapeutic strategies. It has been shown to exhibit remarkable adaptability in forming one-dimensional motifs with various assembling partners, demonstrating its versatility in molecular recognition.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran compounds like “N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-difluorobenzamide” often involve regiospecific introduction of the (dimethylamino)-methylene unit adjacent to the ketone .

Scientific Research Applications

Anticancer Activity

Some substituted benzofurans, which this compound is a derivative of, have shown significant cell growth inhibitory effects in different types of cancer cells .

Antibacterial Activity

Derivatives of this compound have been tested for their antibacterial activities using standard and clinical strains .

Antifungal Activity

Hydrazide and hydrazone derivatives, which this compound is a part of, have shown antifungal activities .

Anti-inflammatory Activity

Hydrazide and hydrazone derivatives have also shown anti-inflammatory activities .

Antiviral Activity

These derivatives have demonstrated antiviral activities .

Future Directions

Benzofuran compounds, including “N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-difluorobenzamide”, have attracted significant attention from chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds . Future research will likely continue to explore the potential therapeutic applications of these compounds .

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO2/c1-11(8-14-9-12-4-2-3-5-17(12)23-14)21-18(22)13-6-7-15(19)16(20)10-13/h2-7,9-11H,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURSWDJLQXRYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-difluorobenzamide

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